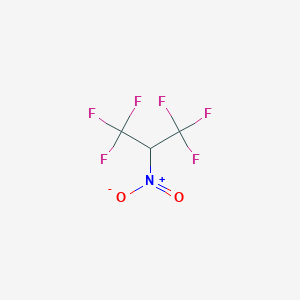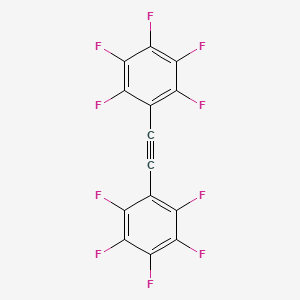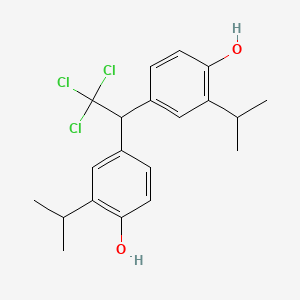
Phenol, 4,4'-(2,2,2-trichloroethylidene)bis(2-isopropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4,4’-(2,2,2-trichloroethylidene)bis(2-isopropyl-) is a synthetic organic compound characterized by the presence of phenolic groups and a trichloroethylidene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-(2,2,2-trichloroethylidene)bis(2-isopropyl-) typically involves the reaction of phenol with trichloroacetaldehyde (chloral) under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The industrial production methods are designed to be efficient and cost-effective, while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4,4’-(2,2,2-trichloroethylidene)bis(2-isopropyl-) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The trichloroethylidene bridge can be reduced to form different derivatives.
Substitution: The phenolic hydrogen atoms can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol, 4,4’-(2,2,2-trichloroethylidene)bis(2-isopropyl-) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals, resins, and coatings.
Wirkmechanismus
The mechanism of action of Phenol, 4,4’-(2,2,2-trichloroethylidene)bis(2-isopropyl-) involves its interaction with specific molecular targets and pathways. The phenolic groups can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The trichloroethylidene bridge may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 4,4’-(1-methylethylidene)bis-: This compound has a similar structure but with a methylethylidene bridge instead of a trichloroethylidene bridge.
Phenol, 4,4’-(2,2,2-trichloroethylidene)bis[3-methyl-: This compound has an additional methyl group on the phenolic rings.
Uniqueness
Phenol, 4,4’-(2,2,2-trichloroethylidene)bis(2-isopropyl-) is unique due to the presence of the trichloroethylidene bridge, which imparts distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
21282-44-0 |
|---|---|
Molekularformel |
C20H23Cl3O2 |
Molekulargewicht |
401.7 g/mol |
IUPAC-Name |
2-propan-2-yl-4-[2,2,2-trichloro-1-(4-hydroxy-3-propan-2-ylphenyl)ethyl]phenol |
InChI |
InChI=1S/C20H23Cl3O2/c1-11(2)15-9-13(5-7-17(15)24)19(20(21,22)23)14-6-8-18(25)16(10-14)12(3)4/h5-12,19,24-25H,1-4H3 |
InChI-Schlüssel |
DSNFTANGKSCNGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CC(=C1)C(C2=CC(=C(C=C2)O)C(C)C)C(Cl)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


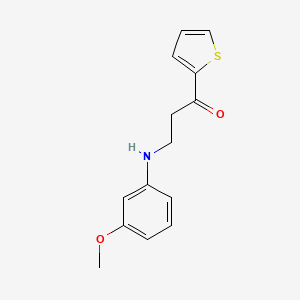

![2-[Chloro(phenyl)methylidene]-1,3-dioxolane](/img/structure/B14715605.png)
![5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate](/img/structure/B14715608.png)

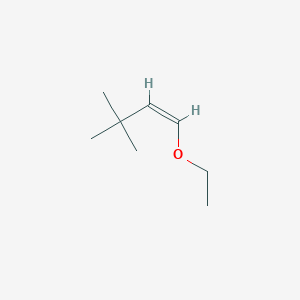
![[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14715630.png)


